5,7-Dichloroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

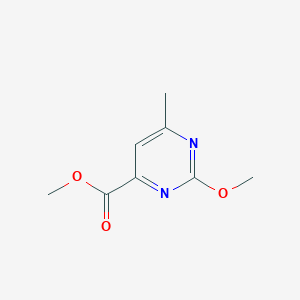

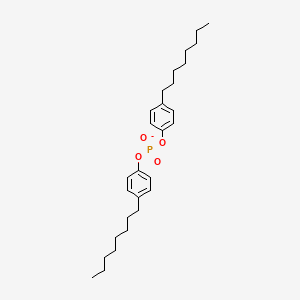

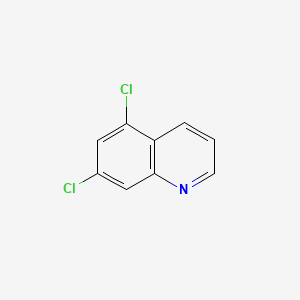

5,7-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a derivative of quinoline, a class of compounds that have been extensively studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of 5,7-Dichloroquinoline derivatives has been described in the literature. For instance, a study describes the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The process involves the reaction of 4,7-dichloroquinoline and o-phenylenediamine in the presence of ethanol under reflux in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of 5,7-Dichloroquinoline consists of a quinoline core with two chlorine atoms at the 5 and 7 positions . The molecular weight of this compound is 198.05 g/mol .Chemical Reactions Analysis

The chemical reactions involving 5,7-Dichloroquinoline are typically centered around its quinoline core. One study describes the reaction of 4,7-dichloroquinoline with o-phenylenediamine to yield N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dichloroquinoline include a molecular weight of 198.05 g/mol and a molecular formula of C9H5Cl2N .Scientific Research Applications

Antimalarial Activity

5,7-Dichloroquinoline: has been studied for its potential as an antimalarial agent. Derivatives of this compound have shown moderate to high antimalarial activity, with some compounds exhibiting half-maximal inhibitory concentration (IC50) values less than 50 μM. This suggests that 5,7-Dichloroquinoline could be a valuable scaffold for developing new antimalarial drugs .

Antimicrobial Properties

The antimicrobial properties of 5,7-Dichloroquinoline derivatives have been evaluated, with some showing moderate to good inhibition zones against various bacterial strains. This indicates the potential of these compounds in treating bacterial infections and their use in developing new antimicrobial agents .

Anticancer Potential

Studies have indicated that certain 5,7-Dichloroquinoline derivatives possess anticancer activities. These compounds have been tested against various cancer cell lines, including human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. Some derivatives have shown selective cytotoxicity towards MCF-7 cells, highlighting their potential in cancer therapy .

Insecticidal Effects

Research has demonstrated that 5,7-Dichloroquinoline derivatives can have significant larvicidal and pupicidal properties against vectors of malaria and dengue diseases. This suggests their use as insecticidal agents to control the spread of these vector-borne diseases .

Anti-Vectorial Agent

The compound has shown promising results as an anti-vectorial agent, with the ability to inhibit the growth of sensitive strains of Plasmodium falciparum . This could lead to the development of novel anti-malarial and virucidal agents that are also effective against the vectors themselves .

Drug Intermediate

5,7-Dichloroquinoline: is used as an intermediate in the synthesis of chloroquine phosphate, a well-known antimalarial drug. It also plays a role in the synthesis of hybrid aminoquinoline-triazine derivatives that exhibit anti-microbial activity .

Safety And Hazards

Future Directions

Research into 5,7-Dichloroquinoline and its derivatives continues to be a promising area of study. For instance, a study has synthesized a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . This suggests potential applications in the development of new antimalarial and virucidal agents .

properties

IUPAC Name |

5,7-dichloroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYGNPWMLQHOGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617812 |

Source

|

| Record name | 5,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloroquinoline | |

CAS RN |

4964-77-6 |

Source

|

| Record name | 5,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.